Enzymatic Potency: Bersiporocin's Inhibition of PRS Compared to Baseline
Bersiporocin demonstrates potent inhibition of its primary target, prolyl-tRNA synthetase (PRS). The compound exhibits an IC50 of ≤100 nM against PRS activity . This potency is a key determinant of its ability to downregulate collagen synthesis at the translational level. While direct head-to-head IC50 comparisons with other PRS inhibitors are not available in the same assay system, this value establishes a quantitative benchmark for its intended pharmacological activity.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM |
| Comparator Or Baseline | Baseline enzyme activity (uninhibited) |
| Quantified Difference | N/A (Potency measurement) |
| Conditions | In vitro enzymatic assay against phosphoribosylpyrophosphate synthetase (PRS) |
Why This Matters
This data provides a quantitative metric for the compound's target engagement, ensuring procurement of a research tool with defined and potent on-target activity.
